molecular formula C21H21ClFN5O2 B1193598 (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane

(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane

カタログ番号 B1193598
分子量: 429.8804
InChIキー: UYKVJQCPBDDIFD-ZSEKCTLFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SHR1653 is a Highly Potent and Selective OTR Antagonist with Improved Blood−Brain Barrier Penetration (IC50 = 15nM). SHR1653 exhibited excellent selectivity over V1AR, V1BR, and V2R. SHR1653 showed a favorable pharmacokinetic profile across species, as well as robust in vivo efficacy in a rat uterine contraction model. Interestingly, SHR1653 exhibited excellent blood−brain barrier penetration, which might be beneficial for the treatment of CNS-related PE.

科学的研究の応用

Synthesis Methods

  • Practical Synthesis of Advanced Heterocyclic Intermediates : Sirois et al. (2018) describe the scalable synthesis of an advanced heterocyclic intermediate, closely related to the chemical , focusing on a robust sequence and methods to increase purity of the product (Sirois et al., 2018).

  • Synthesis of Trans N-Substituted Pyrrolidine Derivatives : Prasad et al. (2021) discuss the synthesis of 1,2,4-triazoles, vital in clinical drugs, through reactions with various compounds, highlighting the chemical's relevance in creating clinically important derivatives (Prasad et al., 2021).

Chemical Properties and Applications

  • Diastereoselective Synthesis : Shevtsov et al. (2002) developed a method for synthesizing substituted triazabicyclohexanes, demonstrating the diastereoselectivity of reactions involving compounds similar to the one , indicating its potential in stereochemistry (Shevtsov et al., 2002).

  • Exploration in Medicinal Chemistry : A study by Epstein et al. (1981) on a series of azabicyclohexanes, similar to the compound , reveals their potential as nonnarcotic analgesic agents, underlining the compound's significance in medicinal chemistry (Epstein et al., 1981).

  • Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) describe the synthesis of a neurokinin-1 receptor antagonist involving a triazolyl azabicycle, highlighting the potential of such compounds in treating conditions like emesis and depression (Harrison et al., 2001).

Structural and Mechanistic Studies

  • Stereocontrolled Synthesis from Natural Sugars : Dubois and Dodd (1993) detail the synthesis of a cyclic analogue of aziridine-2-carboxylates from D-ribose, showcasing the use of similar structures in stereocontrolled synthesis (Dubois & Dodd, 1993).

  • Kinetics and Design of Experiment in Synthesis : Massari et al. (2010) explore the SN2 displacement in synthesizing triazol-3-yl-azabicyclohexanes, providing insights into the mechanistic aspects of reactions involving similar structures (Massari et al., 2010).

  • Anticancer Potential of Triazole Derivatives : Han et al. (2018) synthesized new naproxen derivatives with triazole rings and evaluated their anticancer activities, indicating the potential application of similar compounds in cancer treatment (Han et al., 2018).

特性

分子式

C21H21ClFN5O2

分子量

429.8804

IUPAC名

(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-(5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazol-3-yl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C21H21ClFN5O2/c1-29-11-18-25-26-20(28(18)15-4-6-19(30-2)24-9-15)27-10-13-8-21(13,12-27)16-5-3-14(23)7-17(16)22/h3-7,9,13H,8,10-12H2,1-2H3/t13-,21-/m0/s1

InChIキー

UYKVJQCPBDDIFD-ZSEKCTLFSA-N

SMILES

[H][C@]([C@@]1(C2=CC=C(C=C2Cl)F)C3)(C1)CN3C4=NN=C(N4C5=CC=C(N=C5)OC)COC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SHR1653;  SHR-1653;  SHR 1653; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane
Reactant of Route 3
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane
Reactant of Route 4
Reactant of Route 4
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane
Reactant of Route 5
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane
Reactant of Route 6
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。